molecular formula C23H15FN2O4S2 B12151247 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12151247
M. Wt: 466.5 g/mol
InChI Key: YROPFSSJLCQYHS-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione features a pyrrolidine-2,3-dione core substituted with three distinct groups:

  • 6-fluoro-1,3-benzothiazol-2-yl: A benzothiazole ring with a fluorine atom at position 6, contributing electron-withdrawing effects.
  • 4-Methoxyphenyl: A methoxy-substituted aryl ring, offering electron-donating properties and influencing lipophilicity.

Properties

Molecular Formula

C23H15FN2O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O4S2/c1-30-14-7-4-12(5-8-14)19-18(20(27)16-3-2-10-31-16)21(28)22(29)26(19)23-25-15-9-6-13(24)11-17(15)32-23/h2-11,19,28H,1H3

InChI Key

YROPFSSJLCQYHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .

Scientific Research Applications

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares its pyrrolidine-2,3-dione core with analogs but differs in substituent patterns (Table 1).

Table 1: Structural Comparison of Pyrrolidine-2,3-dione Derivatives

Compound Name R1 (Position 1) R2 (Position 4) R3 (Position 5) Evidence ID
Target Compound 6-fluoro-1,3-benzothiazol-2-yl Hydroxy(thiophen-2-yl)methylidene 4-Methoxyphenyl -
Analog 4,5-dimethyl-1,3-thiazol-2-yl Hydroxy(phenyl)methylidene 2-Fluorophenyl
Analog (from ) 4-hydroxyphenyl Arylidenehydrazono Arylidene

Key Differences:

  • R1 Group: The 6-fluoro-benzothiazole in the target compound vs. 4,5-dimethyl-thiazole in .
  • R2 Group : Thiophene in the target compound vs. phenyl in . Thiophene’s sulfur atom may enhance π-stacking or interact with metal ions.
  • R3 Group : 4-Methoxyphenyl (electron-donating) vs. 2-fluorophenyl (electron-withdrawing) in . Methoxy groups improve solubility but reduce metabolic stability.

Physicochemical and Crystallographic Properties

  • Crystallography : The target compound’s structure would likely be validated using SHELX software, as seen in other small-molecule crystallography studies .
  • Hydrogen Bonding : Analogous compounds (e.g., ) form hydrogen-bonded networks (N–H···O/S), which stabilize crystal packing and influence solubility .
  • Solubility : The 4-methoxyphenyl group may enhance solubility in polar solvents compared to halogenated analogs .

Pharmacological Potential and Bioactivity

  • Anti-Proliferative Activity : Pyrrolidine-2,3-dione derivatives often exhibit activity against cancer cells. For example, analog ’s fluorophenyl group may enhance membrane permeability, while the target compound’s methoxyphenyl group could improve tissue selectivity .

Biological Activity

The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural features, including a pyrrolidine core and various functional groups. These characteristics suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H17F1N2O4SC_{25}H_{17}F_{1}N_{2}O_{4}S with a molecular weight of approximately 462.47 g/mol. Its structure includes:

  • Benzothiazole moiety: Known for antimicrobial and anticancer properties.
  • Pyrrolidine backbone: Associated with neuroprotective effects and diverse pharmacological activities.
  • Thiophenes: Contribute to anti-inflammatory properties and unique electronic characteristics.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The presence of the benzothiazole and thiophene groups enhances the compound's interaction with microbial targets, potentially leading to effective antibacterial and antifungal activities.

Compound Type Key Features Biological Activity
Benzothiazole DerivativesFluorinated aromatic ringsAntimicrobial, anticancer
Pyrrolidine-based CompoundsDiverse substitutions on pyrrolidine coreNeuroprotective, anticancer
Thiophene-containing MoleculesUnique electronic propertiesAntimicrobial, anti-inflammatory

2. Anticancer Activity

The compound's structural complexity suggests potential anticancer activity. Several studies have shown that derivatives of benzothiazole and pyrrolidine have demonstrated cytotoxic effects against various cancer cell lines. For instance, similar compounds have been reported to inhibit cell proliferation in breast cancer and colon cancer models.

3. Neuroprotective Effects

Pyrrolidine derivatives are often explored for their neuroprotective properties. The mechanism may involve inhibition of cholinesterase enzymes, which play a critical role in neurotransmission. This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds:

  • A study on benzothiazole derivatives indicated that modifications at the 6-position significantly enhance their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Another investigation focused on pyrrolidine-based compounds revealed their ability to inhibit tumor growth in vitro, with IC50 values indicating effective concentrations for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like fluorine) has been associated with increased potency against bacterial strains. Furthermore, variations in substituents on the pyrrolidine ring can significantly alter pharmacodynamics and bioavailability.

Q & A

Q. Q1. What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer: Synthesis challenges arise from the compound’s complex architecture, including the pyrrolidine-2,3-dione core, fluorinated benzothiazole, and hydroxy(thiophenyl)methylidene substituents. Key steps involve:

  • Multi-step regioselective reactions : Optimize solvent polarity (e.g., ethanol or chloroform) and temperature (40–80°C) to control side reactions during benzothiazole and thiophene coupling .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, methanol-water mobile phase) .
  • Yield optimization : Catalysts like sodium ethoxide or mild acids (e.g., acetic acid) enhance cyclization efficiency for the pyrrolidine-dione ring .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer: A combination of techniques is required:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d6 or CDCl3) to resolve signals for the fluorobenzothiazole (δ 7.8–8.2 ppm), thiophene (δ 6.5–7.2 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH3) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1750 cm1^{-1}) and hydroxyl groups (broad peak ~3400 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching the fluorine atom .

Q. Q3. How can initial biological activity screening be designed for this compound?

Answer: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in RAW 264.7 macrophage cells .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

Answer: Focus on substituent modifications:

  • Benzothiazole fluorination : Compare 6-fluoro vs. 6-methoxy/ethyl analogs to assess electronic effects on bioactivity .
  • Thiophene vs. furan substitution : Synthesize derivatives replacing thiophene with 5-methylfuran to evaluate heterocycle influence on solubility and target binding .
  • Methoxyphenyl optimization : Test para- vs. ortho-substituted phenyl groups for steric effects on enzyme inhibition (e.g., tyrosine kinase assays) .

Q. Q5. What computational strategies are effective for predicting target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR). Highlight hydrogen bonds between the pyrrolidine-dione carbonyl and active-site residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous/PBS environments .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict IC50 values .

Q. Q6. How can contradictory data on biological activity (e.g., conflicting IC50 values) be resolved?

Answer:

  • Standardize assay conditions : Ensure consistent cell lines (ATCC-verified), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .
  • Control for solvent effects : Compare DMSO (≤0.1% v/v) with aqueous buffers to rule out cytotoxicity artifacts .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) via fluorometric assays alongside ELISA .

Q. Q7. What strategies optimize bioavailability given this compound’s poor aqueous solubility?

Answer:

  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxy-methylidene position to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) using emulsion-solvent evaporation .
  • Co-crystallization : Screen with coformers (e.g., succinic acid) to improve dissolution rates (pH 6.8 buffer) .

Q. Q8. How can metabolic stability be assessed in preclinical studies?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays) to identify metabolism pathways .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) products .

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